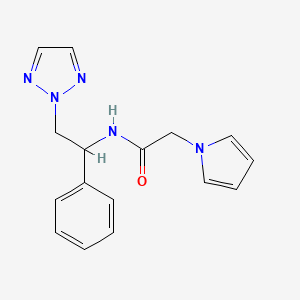
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTE is a small molecule that belongs to the class of pyrrole-derived compounds and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and characterization of compounds structurally related to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide have been extensively studied. For instance, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes with Co(II) and Cu(II), demonstrating the effect of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019). Similarly, Panchal and Patel (2011) reported on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, characterizing the compounds through NMR and IR spectroscopy, indicating their potential in various chemical applications (Panchal & Patel, 2011).
Antimicrobial and Anticancer Properties
The biological activities of triazole and pyrazole derivatives have also been explored. Mahyavanshi et al. (2017) synthesized a series of triazole compounds containing a thioamide group and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mahyavanshi et al., 2017). In the context of anticancer research, Šermukšnytė et al. (2022) investigated 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids, identifying compounds with significant cytotoxic effects on these cell lines (Šermukšnytė et al., 2022).
Propriétés
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-20-10-4-5-11-20)19-15(12-21-17-8-9-18-21)14-6-2-1-3-7-14/h1-11,15H,12-13H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDDGWDWSUQVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

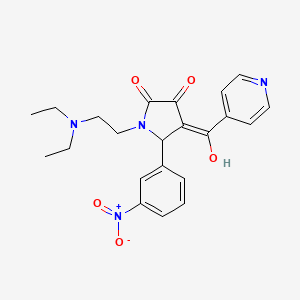
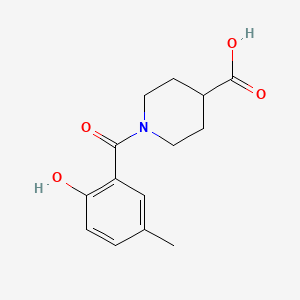
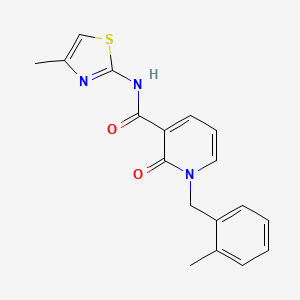
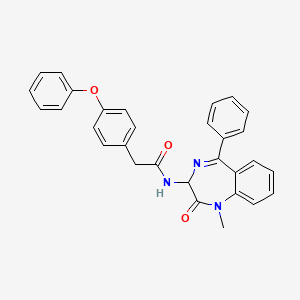
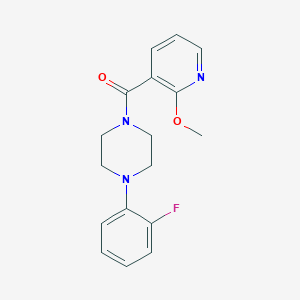
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)
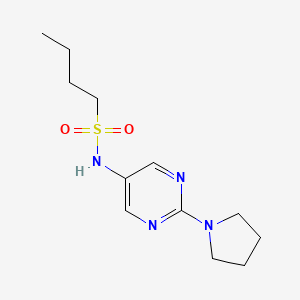
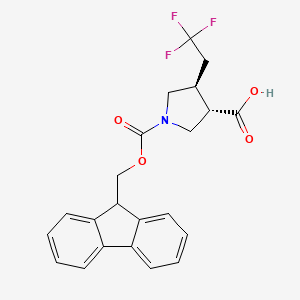
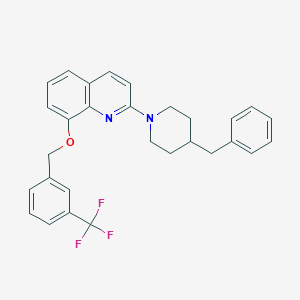
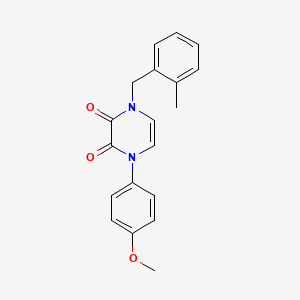
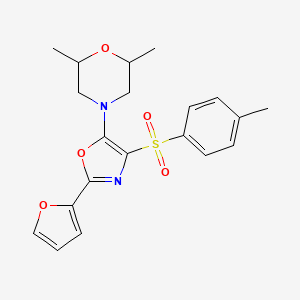
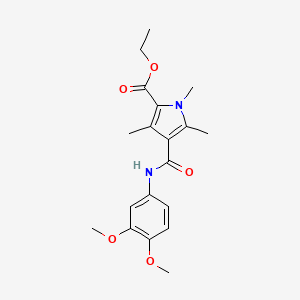

![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2402711.png)